Tert-butyl (5-chloro-2,4-difluorophenyl)carbamate
CAS No.:
Cat. No.: VC13757140
Molecular Formula: C11H12ClF2NO2
Molecular Weight: 263.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClF2NO2 |
|---|---|
| Molecular Weight | 263.67 g/mol |
| IUPAC Name | tert-butyl N-(5-chloro-2,4-difluorophenyl)carbamate |
| Standard InChI | InChI=1S/C11H12ClF2NO2/c1-11(2,3)17-10(16)15-9-4-6(12)7(13)5-8(9)14/h4-5H,1-3H3,(H,15,16) |
| Standard InChI Key | MIXIOGNUIUZEBP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)F)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with chlorine (Cl) at position 5, fluorine (F) at positions 2 and 4, and a tert-butyl carbamate group (-OC(O)NH-) attached to the aromatic ring. The tert-butyl group provides steric bulk, influencing the compound’s solubility and stability, while the electron-withdrawing halogens enhance electrophilicity at specific positions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 263.67 g/mol | |
| Density | 1.326 ± 0.06 g/cm³ | |
| Boiling Point | 253.3 ± 40.0 °C | |
| pKa | 11.09 ± 0.70 | |
| Solubility | Low in water; soluble in DCM, DMF |
The predicted pKa of 11.09 suggests weak basicity, consistent with carbamates’ general behavior. The low water solubility and higher affinity for organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) align with its hydrophobic tert-butyl group.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves reacting 5-chloro-2,4-difluoroaniline with tert-butyl chloroformate () in the presence of a base such as triethylamine () . The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate:
Typical Procedure:
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Dissolve 5-chloro-2,4-difluoroaniline (1.0 equiv) in anhydrous DCM.
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Add triethylamine (1.2 equiv) dropwise under nitrogen.
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Introduce tert-butyl chloroformate (1.1 equiv) at 0°C.
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via column chromatography (yield: 85–90%).
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance mixing and heat transfer. Automated systems monitor reaction parameters (pH, temperature) to optimize yield. Post-synthesis purification often involves recrystallization from ethanol/water mixtures, achieving >98% purity.
Chemical Reactivity and Applications
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes substitution at positions activated by halogens. For example, the chlorine at position 5 can be replaced by methoxy groups using sodium methoxide in DMSO:
This reactivity is exploited to synthesize derivatives for drug discovery .
Hydrolysis of the Carbamate Group
Under acidic (HCl) or basic (NaOH) conditions, the carbamate hydrolyzes to yield 5-chloro-2,4-difluoroaniline and tert-butanol:
This deprotection step is critical in peptide synthesis and prodrug activation.
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate in:
-
Anticancer Agents: Functionalization of the aromatic ring enables the synthesis of kinase inhibitors.
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Antimicrobials: Derivatives with sulfonamide groups show activity against Gram-positive bacteria.
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in airtight container |
| Handling | Use nitrile gloves, fume hood |
| Disposal | Incinerate per EPA guidelines |
Environmental Impact
The compound’s persistence in aquatic systems is unknown. Precautionary measures include avoiding release into waterways and using closed-system manufacturing.
Comparative Analysis With Related Compounds
Table 3: Structural and Functional Comparison
| Compound | Substituents | Key Application |
|---|---|---|
| tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate | Cl, F, NO₂ | Enzyme inhibition |
| tert-Butyl (2,4-dichlorophenyl)carbamate | Cl, Cl | Herbicide intermediate |
| tert-Butyl (4-fluoro-3-methylphenyl)carbamate | F, CH₃ | Polymer stabilizer |
The presence of fluorine enhances metabolic stability compared to non-fluorinated analogs, making it preferable in drug design .
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